molecular formula C38H29N3 B14133432 9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine

9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine

Cat. No.: B14133432
M. Wt: 527.7 g/mol
InChI Key: XPDYTTFKJRUFQL-UHFFFAOYSA-N
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Description

“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Functionalization: Introduction of the ethyl group and phenyl groups through substitution reactions.

    Coupling Reactions: Using palladium-catalyzed cross-coupling reactions to attach the various aromatic groups.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core.

    Reduction: Reduction reactions could be used to modify specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Synthetic Intermediates: As intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Biological Probes: Used in research as fluorescent probes for biological imaging.

Industry

    Materials Science: Applications in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action for “9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” would depend on its specific application. In organic electronics, it might involve charge transport mechanisms. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.

    N-Ethylcarbazole: Another derivative with an ethyl group, used in similar applications.

Uniqueness

“9-Ethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-carbazol-3-amine” is unique due to its specific substitution pattern, which may confer distinct electronic and biological properties compared to other carbazole derivatives.

Properties

Molecular Formula

C38H29N3

Molecular Weight

527.7 g/mol

IUPAC Name

9-ethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]carbazol-3-amine

InChI

InChI=1S/C38H29N3/c1-2-40-35-14-8-6-12-31(35)34-25-29(21-23-36(34)40)39-28-19-16-26(17-20-28)27-18-22-38-33(24-27)32-13-7-9-15-37(32)41(38)30-10-4-3-5-11-30/h3-25,39H,2H2,1H3

InChI Key

XPDYTTFKJRUFQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=CC=CC=C81

Origin of Product

United States

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